molecular formula C12H19N3S B13259322 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine

4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B13259322
M. Wt: 237.37 g/mol
InChI Key: OSZWGFGPMDRMPB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidin-3-ylmethylsulfanyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and acetaldehyde under acidic conditions.

    Introduction of the Piperidin-3-ylmethylsulfanyl Group: The piperidin-3-ylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with a piperidin-3-ylmethylthiol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the piperidin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-3-ylmethylsulfanyl group may enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine
  • 4,6-Dimethyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine
  • 4,6-Dimethyl-2-[(morpholin-3-ylmethyl)sulfanyl]pyrimidine

Uniqueness

4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine is unique due to the specific positioning of the piperidin-3-ylmethylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C12H19N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h6,11,13H,3-5,7-8H2,1-2H3

InChI Key

OSZWGFGPMDRMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CCCNC2)C

Origin of Product

United States

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